N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Melatonin Receptor Pharmacology GPCR Assay Development Negative Control Reagent

Procure N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 426234-89-1) as a structurally matched inactive control for MT2 receptor studies (pEC50 < 4.5), eliminating confounding variables vital for data integrity. Its unique high affinity for aggregated tau (IC50 = 1.41 nM) surpasses alternatives, offering enhanced assay sensitivity for drug discovery. Guarantee experimental validity with the verified chemical entity, ≥98% HPLC purity, and defined solubility (DMSO: 2 mg/mL).

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 426234-89-1
Cat. No. B2519565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
CAS426234-89-1
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H18N2O2S/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18)
InChIKeyHTUPABJEKHHGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 426234-89-1): Baseline Properties and Commercial Identity for Informed Procurement


N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 426234-89-1) is a synthetic thiazole‑benzamide derivative with a molecular weight of 290.4 g/mol (C₁₅H₁₈N₂O₂S) . The compound features a thiazole ring substituted with a tert‑butyl group at position 4 and is coupled to a 4‑methoxybenzamide moiety. This structural motif places it within a class of compounds frequently explored for their binding interactions with various biological targets. Notably, it is commercially catalogued as Z3670677764 and is defined as an inactive control analog for the selective human melatonin MT2 receptor agonist UCSF4226 . Its primary documented utilities stem from its application as a chemical probe in assays requiring a structurally matched negative control, as well as its reported affinity for aggregated tau protein [1]. Understanding these baseline properties is essential for differentiating this specific chemical entity from other commercially available thiazole‑benzamide analogs that may exhibit divergent biological profiles.

Critical Reasons to Avoid Substituting N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 426234-89-1) with Other Thiazole‑Benzamide Analogs


The simple replacement of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide with other thiazole‑benzamide derivatives is not scientifically valid due to the pronounced structure‑activity relationship (SAR) characteristics of this class. Minor modifications to the benzamide ring or the thiazole core can invert functional activity or drastically alter target engagement. For example, in the context of melatonin receptors, the 4‑methoxy and tert‑butyl substituents are critical determinants of receptor interaction, with the specific CAS 426234-89-1 analog demonstrating a complete lack of agonist or antagonist activity at MT1 and MT2 receptors (pEC₅₀ < 4.5) [1]. In contrast, closely related chemotypes, such as UCSF4226, exhibit potent and selective agonism on the same receptors (MT2 pEC₅₀ = 8.2) [2]. Similarly, in tau aggregate displacement assays, the binding affinity (IC₅₀ = 1.41 nM) [3] is highly dependent on the specific substitution pattern, and structural congeners may exhibit significantly reduced or undetectable binding. Therefore, substitution without rigorous parallel experimental validation risks introducing false‑negative or false‑positive results in downstream applications, compromising data integrity and increasing long‑term costs.

Quantitative Differentiation Evidence for N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 426234-89-1) Versus Closest Analogs


Verified Inactivity on Melatonin Receptors: A Direct Head‑to‑Head Comparison Against the Potent Agonist UCSF4226

This compound functions as a structurally matched inactive control for the selective MT2 agonist UCSF4226. In a direct head‑to‑head comparison conducted under identical assay conditions, CAS 426234-89-1 exhibited no detectable functional activity at either hMT1 or hMT2 receptors, while its active counterpart UCSF4226 demonstrated potent and selective agonism [1]. This quantitative differentiation is essential for experimental designs requiring a negative control that maintains similar physicochemical properties without engaging the target.

Melatonin Receptor Pharmacology GPCR Assay Development Negative Control Reagent

Potent Binding to Aggregated Tau: Quantitative Advantage Over Representative Rhodanine‑Based Probes

The compound demonstrates a sub‑nanomolar binding affinity for aggregated human tau protein, as measured by displacement of the fluorescent dye Thiazine Red R. When cross‑compared with a well‑characterized series of fluorescent rhodanine‑3‑acetic acid probes evaluated in an identical assay format, CAS 426234-89-1 exhibits a potency that is more than an order of magnitude greater than the most potent comparator in that series [1][2].

Neurodegeneration Tauopathy Probe Alzheimer's Disease

Weak Inhibition of LSD2 Demethylase: A Defining Class‑Level Distinction from Potent LSD1/2 Inhibitors

In contrast to highly optimized LSD1/2 inhibitors developed for therapeutic applications, CAS 426234-89-1 exhibits only weak inhibitory activity against LSD2, a finding that distinguishes it from potent dual‑acting compounds. This class‑level inference highlights that the substitution pattern of this specific thiazole‑benzamide does not confer the structural elements required for efficient engagement of the LSD2 active site [1].

Epigenetics Histone Demethylase Cancer Research

Commercial Identity as a Defined Reference Standard: Purity and Cataloging for Reproducible Research

This compound is formally catalogued and distributed by Sigma‑Aldrich as product Z3670677764, with a documented purity of ≥98% (HPLC) . This commercial designation provides a verifiable reference point for procurement and ensures batch‑to‑batch consistency. In contrast, many structurally related thiazole‑benzamide analogs are only available from custom synthesis vendors with variable purity and limited analytical characterization, introducing a significant source of experimental variability.

Chemical Probe Standards Assay Reproducibility Quality Control

Absence of Significant Off‑Target Activity at CB1 Receptor: A Functional Counter‑Screen Differentiation

In a functional assay for CB1 receptor agonism, a structurally similar N-(4‑tert‑butylthiazol-2-yl) carboxamide derivative exhibited an EC₅₀ > 20,000 nM, indicating extremely weak or absent activity [1]. By class‑level inference, the core tert‑butylthiazole‑benzamide scaffold of CAS 426234-89-1 is likely to share this lack of meaningful CB1 engagement. This contrasts with other thiazole‑containing compounds that have been optimized as potent cannabinoid receptor ligands [2], further differentiating the target compound's selectivity profile.

GPCR Profiling Selectivity Cannabinoid Receptor

Primary Research and Industrial Applications for N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS 426234-89-1) Based on Verified Evidence


Negative Control in Melatonin MT2 Receptor Functional Assays

This compound is optimally employed as an inactive, structurally matched negative control in studies utilizing the selective MT2 agonist UCSF4226. In cAMP accumulation assays performed on HEK cells expressing recombinant hMT1 or hMT2 receptors, CAS 426234-89-1 demonstrates no functional activity (pEC₅₀ < 4.5), while UCSF4226 acts as a potent agonist (MT2 pEC₅₀ = 8.2) [1]. This application scenario is critical for accurately establishing assay windows and confirming that observed agonist effects are compound‑specific rather than due to solvent or vehicle artifacts. Procurement of the exact CAS number ensures that the negative control possesses the same core physicochemical properties (e.g., solubility, non‑specific binding) as the active probe, thereby minimizing confounding variables in SAR studies.

Chemical Probe for Detecting and Quantifying Aggregated Tau in vitro

The compound's high affinity for aggregated tau (IC₅₀ = 1.41 nM in Thiazine Red R displacement assays) [1] makes it a suitable candidate for developing sensitive biochemical assays to detect and quantify tau fibrils. When cross‑compared to alternative probes such as the rhodanine‑3‑acetic acid series (best IC₅₀ = 19 nM), this compound offers enhanced sensitivity [2]. This property is particularly valuable in early‑stage drug discovery campaigns aimed at identifying small molecules that disrupt tau aggregation, where a robust and sensitive binding assay is required to rank order compound potency.

Reference Standard for Analytical Method Development and Quality Control

As a catalogued product with a defined purity specification (≥98% HPLC) and known physical properties (white to beige powder, soluble in DMSO at 2 mg/mL) [1], this compound can serve as a reference standard for developing and validating analytical methods such as HPLC or LC‑MS. Its well‑characterized nature allows for the accurate quantification of this specific compound in complex mixtures, which is essential for pharmacokinetic studies or for verifying the identity and purity of in‑house synthesized batches.

Selectivity Profiling in GPCR Counter‑Screening Panels

Based on class‑level inference, the core tert‑butylthiazole‑benzamide scaffold exhibits extremely weak activity at the CB1 cannabinoid receptor (EC₅₀ > 20,000 nM) [1]. This suggests that CAS 426234-89-1 may be included in broader GPCR counter‑screening panels to assess the selectivity of novel ligands. Its lack of significant engagement with CB1 and melatonin receptors, combined with its known binding to tau aggregates, provides a starting point for understanding the scaffold's polypharmacology and guiding medicinal chemistry efforts toward more selective derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.